Di(phenoxyethyl) maleate
Description
Di(phenoxyethyl) maleate is a diester derivative of maleic acid, where two phenoxyethyl groups are esterified to the maleic acid backbone. Maleate esters are widely used in industrial and pharmaceutical applications due to their reactivity, solubility, and compatibility with polymers. Phenoxyethyl substituents likely confer unique properties, such as enhanced thermal stability or aromatic interactions, making it suitable for specialized polymer formulations or plasticizers. Further research is required to confirm its exact synthesis, physicochemical properties, and applications.
Properties
CAS No. |
10534-77-7 |
|---|---|
Molecular Formula |
C20H20O6 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
bis(2-phenoxyethyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C20H20O6/c21-19(25-15-13-23-17-7-3-1-4-8-17)11-12-20(22)26-16-14-24-18-9-5-2-6-10-18/h1-12H,13-16H2/b12-11- |
InChI Key |
HRYREZUFSWGBTI-VAWYXSNFSA-N |
SMILES |
C1=CC=C(C=C1)OCCOC(=O)C=CC(=O)OCCOC2=CC=CC=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)OCCOC(=O)/C=C\C(=O)OCCOC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)C=CC(=O)OCCOC2=CC=CC=C2 |
Other CAS No. |
7596-87-4 10534-77-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Dimethyl Maleate
- Molecular Formula : C₆H₈O₄ .
- Molecular Weight : 144.13 g/mol.
- Physical State : Colorless liquid with a melting point of -19°C and boiling point of 200–205°C .
- Applications: Organic synthesis (dienophile in Diels-Alder reactions) . Intermediate for plastics, pigments, and pharmaceuticals .
- Safety : Classified as a hazardous liquid (UN 2810, Packing Group III) .
Diisooctyl Maleate (DOM)
Dibutyltin Maleate (DBTM)
Di(2-ethylhexyl) Maleate
Mono-Polyethylene Glycol Maleate (MPEGM)
- Synthesis : Modified PEG1500 with maleic anhydride for concrete admixtures .
- Applications : Enhances workability and durability in cement formulations .
Key Comparative Analysis
Structural and Physical Properties
*Theoretical values based on phenoxyethyl substitution.
Q & A
Q. What are the optimal reaction parameters for synthesizing Di(phenoxyethyl) maleate via esterification?
Answer: For esterification of maleic anhydride with alcohols like phenoxyethanol, reactive distillation (RD) can enhance conversion. Key parameters include:
- Catalyst selection : Solid acid catalysts (e.g., sulfated TiO₂-ZrO₂) yield >98% maleate esters under mild conditions .
- Reactive distillation setup : Optimal RD conditions include 17 theoretical stages (3 rectifying, 7 reactive, 5 stripping), reflux ratio 0.25, and feed mole ratio 1:5 (alcohol:maleic anhydride) to maximize conversion .
- Reaction time : Maleate esters typically achieve >90% yield within 3 hours under catalytic esterification .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Answer: Combine spectroscopic and chromatographic methods:
- Spectroscopy : Use IR to confirm ester C=O stretches (~1740 cm⁻¹) and ¹H NMR to verify phenoxyethyl proton signals (δ 4.2–4.4 ppm for –OCH₂–) .
- Chromatography : HPLC (C18 column) resolves sterol maleates with baseline separation, while GC may co-elute sterols and their maleates; external standardization ensures quantification .
- Elemental analysis (EA) : Validate C/H/O ratios against theoretical values (e.g., C₃₂H₃₈O₆ for this compound) .
Q. What experimental precautions are critical for handling maleate esters in laboratory settings?
Answer:
- Ventilation : Use local exhaust in dust-prone areas to avoid inhalation .
- Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats prevent dermal/ocular exposure .
- Spill management : Absorb leaks with inert materials (e.g., vermiculite) and avoid aqueous runoff to prevent environmental contamination .
Advanced Research Questions
Q. How do electronic structure differences between maleate, fumarate, and succinate influence their stability in biochemical studies?
Answer: Maleate’s cis-dicarboxylate configuration reduces stability compared to trans-fumarate due to steric strain and electronic repulsion. Spectroscopic data (e.g., XAS) show maleate dianions exhibit lower thermodynamic stability, impacting their reactivity in mitochondrial pathways . Researchers must account for isomer-specific degradation rates when designing in vitro assays .
Q. How should researchers address discrepancies in catalytic efficiency data for maleate ester synthesis?
Answer: Contradictions often arise from:
- Catalyst deactivation : Sulfated TiO₂-ZrO₂ loses activity if exposed to moisture; pre-treatment at 500°C restores acidic sites .
- Reaction conditions : Small variations in feed ratios (e.g., 1:4 vs. 1:5 alcohol:anhydride) alter yields by >10% .
- Analytical bias : Cross-validate GC/HPLC results with NMR to detect co-eluting impurities .
Q. What advanced mass spectrometry techniques distinguish this compound isomers in complex matrices?
Answer:
- MSⁿ fragmentation : Use high-resolution LC-MS/MS to differentiate cis (maleate) and trans (fumarate) isomers via diagnostic fragments (e.g., m/z 115 for maleate vs. m/z 87 for fumarate) .
- Isotopic labeling : Spike samples with deuterated standards to correct for matrix effects .
- In silico libraries : Match MSⁿ spectra to computational models (e.g., CFM-ID) for structural confirmation .
Q. How can researchers design stability studies for this compound under accelerated degradation conditions?
Answer:
- Stress testing : Expose samples to 60°C/90% humidity/4500 lux for 10 days; monitor degradation via HPLC .
- Thermal analysis : Use DSC to detect melting point shifts (indicative of polymorphic changes) and TGA to assess decomposition thresholds .
- Photostability : Store samples in amber vials under inert gas to prevent maleate isomerization .
Q. What mechanistic insights guide the use of maleate esters in modulating oxidative stress pathways?
Answer:
- Glutathione depletion : Diethyl maleate conjugates with glutathione via Michael addition, reducing cellular redox buffers. Monitor GSH/GSSG ratios with Ellman’s assay .
- Transcriptional effects : Maleates activate Nrf2/FOXO1 pathways, detectable via luciferase reporter assays .
- Dose optimization : IC₅₀ values for oxidative stress induction vary; titrate from 0.01–100 µM in cell models .
Methodological Tables
Q. Table 1. Comparative Efficacy of Analytical Techniques for Maleate Esters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
